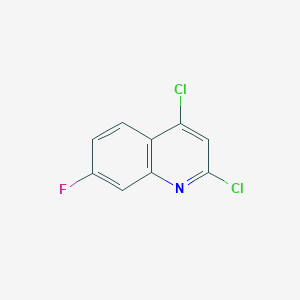

2,4-Dichloro-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXHVVNBFWMJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824318-90-2 | |

| Record name | 2,4-dichloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 7 Fluoroquinoline and Analogous Systems

De Novo Synthetic Routes to the Quinoline (B57606) Core

De novo synthesis of the quinoline ring system involves the construction of the bicyclic framework from acyclic or monocyclic precursors. For halogenated quinolines, these methods must accommodate the presence of halogen substituents on the starting materials or introduce them during the synthetic sequence.

Cyclization reactions are the most common strategies for assembling the quinoline core. These methods typically involve the formation of the pyridine (B92270) ring portion of the quinoline system through an intramolecular condensation reaction.

The Camps cyclization is a fundamental method for synthesizing 4-quinolones from o-acylaminoacetophenones. In the context of producing 2,4-dichloro-7-fluoroquinoline, this pathway is a two-stage process. First, a modified Camps cyclization is employed to create a 7-fluoro-4-quinolone precursor. This involves the base-initiated intramolecular condensation of an appropriately substituted N-acyl-2-aminoacetophenone. For instance, the cyclization of N-(acetyl)-2-amino-4-fluoroacetophenone would yield 7-fluoro-2-methyl-4-quinolone.

These 4-quinolone intermediates are then subjected to a chlorination step. researchgate.net Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the 4-oxo group and the hydroxyl tautomer at the 2-position (in the case of 2-hydroxy-4-quinolone) into chloro substituents, yielding the desired 2,4-dichloroquinoline (B42001) framework. researchgate.net Recent advancements have focused on using milder conditions and alternative catalysts to improve yields and functional group tolerance. nih.gov

The Gould-Jacobs and Conrad-Limpach reactions are classic, powerful methods for quinoline synthesis that remain highly relevant for creating halogenated analogues.

The Gould-Jacobs reaction begins with the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.com For the synthesis of a 7-fluoroquinoline (B188112) derivative, 3-fluoroaniline (B1664137) would be the starting aniline. The initial condensation is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.org Subsequent saponification and decarboxylation yield the corresponding 7-fluoro-4-hydroxyquinoline. wikipedia.orgwikiwand.com This intermediate can then be chlorinated, typically using phosphorus oxychloride, to yield this compound. Microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the cyclization step. ablelab.eu

The Conrad-Limpach synthesis involves the reaction of a substituted aniline with a β-ketoester. Condensation at lower temperatures favors the formation of a β-arylaminoacrylate, which upon thermal cyclization yields a 4-quinolone. uni-konstanz.de Using 3-fluoroaniline and a suitable β-ketoester would lead to a 7-fluoro-4-quinolone, which can be subsequently chlorinated to the target compound. uni-konstanz.de

| Reaction | Starting Anilne | Key Reagent | Intermediate |

| Gould-Jacobs | 3-Fluoroaniline | Diethyl ethoxymethylenemalonate | 7-Fluoro-4-hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | 3-Fluoroaniline | β-ketoester | 7-Fluoro-4-quinolone |

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. A notable approach involves the direct conversion of aromatic amines to 2,4-dichloroquinolines. asianpubs.org This process uses an aromatic amine, malonic acid, and phosphorus oxychloride (POCl₃) as both the chlorinating agent and the cyclization promoter. researchgate.netasianpubs.org

In this reaction, the aromatic amine (e.g., 3-fluoroaniline) first reacts with malonic acid in the presence of POCl₃. This is believed to form an intermediate N-malonyl aniline derivative, which then undergoes intramolecular cyclization and simultaneous chlorination of the resulting 2,4-dihydroxyquinoline tautomer. Microwave-assisted protocols have proven highly effective, allowing the synthesis to be completed in seconds with good yields. asianpubs.org This method avoids the isolation of intermediates, making it a highly atom-economical and time-efficient route to substituted 2,4-dichloroquinolines. asianpubs.org

Table 1: Microwave-Assisted One-Pot Synthesis of 2,4-Dichloroquinolines

| Starting Amine | Power (W) | Time (s) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 600 | 50 | 61 | asianpubs.org |

| o-Toluidine | 600 | 50 | - | asianpubs.org |

| p-Toluidine | 600 | 50 | - | asianpubs.org |

Data derived from a general procedure for 2,4-dichloroquinoline synthesis.

Tandem reactions, where multiple bond-forming events occur in a single operational step without isolating intermediates, represent a sophisticated approach to synthesis. A hypothetical tandem chlorination-cyclization process for fluoro-quinoline synthesis could involve a precursor like 2-fluoromalonic acid and a substituted aniline. The reaction would be designed so that the initial condensation and cyclization to the quinoline core is immediately followed by an in-situ chlorination step, potentially driven by the same reagent system. While a specific, documented example for this compound using this exact tandem approach is not prevalent, the principle is applied in other areas of heterocyclic synthesis. For instance, tandem SN2′/SNV reactions have been developed for synthesizing functionalized 2-fluoro-2-pyrrolines, demonstrating the utility of tandem strategies in constructing fluorine-containing heterocycles. rsc.org

Annulation reactions, which involve the formation of a new ring onto an existing one, provide alternative pathways to substituted quinolines. Modern methods often rely on transition-metal catalysis to achieve high efficiency and selectivity.

An example is the iron-catalyzed domino synthesis of 2,4-disubstituted quinolines via a C(sp²)–C(sp²) bond cleavage of a styrene, followed by hydroamination with an arylamine and subsequent C–H annulation. beilstein-journals.org This strategy allows for the construction of the quinoline core from different starting materials than traditional cyclization methods. Another approach involves an I₂/DMSO-facilitated [4+2] annulation following C-C bond scission of styrenes. beilstein-journals.org These methods offer novel disconnections for retrosynthetic analysis and can provide access to quinoline derivatives that may be difficult to obtain through classical routes.

Cyclization Reactions for Halogenated Quinoline Derivatives

Regioselective Halogenation Strategies for Quinoline Systems

The selective introduction of halogen atoms onto the quinoline framework is a critical step in the synthesis of complex heterocyclic compounds, including this compound. Regioselective halogenation allows for the precise functionalization of the quinoline ring system, which is essential for developing new pharmaceutical agents and materials. mdpi.com Methodologies for achieving this selectivity can be broadly categorized into two main approaches: the direct functionalization of C–H bonds and the transformation of pre-functionalized precursors. These strategies provide chemists with a versatile toolkit for creating a wide array of halogenated quinoline derivatives. nih.gov

Direct C–H Halogenation Protocols for Quinoline Derivatives

Direct C–H halogenation is an atom-economical and efficient strategy for installing halogen atoms onto the quinoline scaffold without the need for pre-functionalization. nih.gov This approach streamlines synthetic routes by directly converting ubiquitous C–H bonds into valuable C-halogen bonds. Various methods have been developed to control the regioselectivity of these reactions, including metal-free protocols, the use of hypervalent iodine reagents, radical-based approaches, and specialized fluorination techniques.

Metal-free halogenation offers an environmentally benign and cost-effective alternative to transition-metal-catalyzed reactions. A notable example is the use of trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), for the regioselective halogenation of 8-substituted quinolines. nih.govresearchgate.net This protocol is operationally simple, proceeding at room temperature and open to the air. rsc.orgrsc.org It demonstrates high regioselectivity, exclusively yielding C5-halogenated products in good to excellent yields for a variety of 8-substituted quinolines. nih.govresearchgate.net

The methodology shows broad functional group tolerance, successfully halogenating quinolines with amide, urea, carbamate, and phosphoramidate (B1195095) substituents at the 8-position. nih.gov For instance, N-(quinolin-8-yl)acetamide can be chlorinated or brominated at the C5 position with high efficiency. rsc.org This method is also atom-economical, using only 0.36 equivalents of the trihaloisocyanuric acid, and the cyanuric acid byproduct can be recycled, adding to the green credentials of the process. nih.gov

Table 1: Metal-Free C5-Halogenation of 8-Substituted Quinolines with Trihaloisocyanuric Acids nih.govrsc.org

| Substrate (1) | Halogenating Agent | Product | Yield (%) |

| N-(quinolin-8-yl)acetamide (1a) | TCCA | 5-chloro-N-(quinolin-8-yl)acetamide (2a) | 94 |

| N-(quinolin-8-yl)acetamide (1a) | TBCA | 5-bromo-N-(quinolin-8-yl)acetamide (3a) | 92 |

| N-(2-Methylquinolin-8-yl)benzamide (1aa) | TCCA | 5-chloro-N-(2-methylquinolin-8-yl)benzamide (4a) | 97 |

| N-(2-Methylquinolin-8-yl)benzamide (1aa) | TBCA | 5-bromo-N-(2-methylquinolin-8-yl)benzamide (5a) | 98 |

| N'-(quinolin-8-yl)urea derivative (1ab) | TCCA | C5-chlorinated product (4b) | 98 |

| N'-(quinolin-8-yl)urea derivative (1ab) | TBCA | C5-brominated product (5b) | 99 |

| Phosphoramidate scaffold (1ad) | TCCA | C5-chlorinated product (4d) | 99 |

| Phosphoramidate scaffold (1ad) | TBCA | C5-brominated product (5d) | 98 |

Data sourced from studies on regioselective halogenation. nih.govrsc.org

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have emerged as powerful tools for the regioselective functionalization of C–H bonds under mild conditions. acs.orgnih.gov These reagents are recognized for being environmentally benign and exhibiting reactivity similar to heavy metals. nih.gov A simple and practical protocol has been developed for the C3–H regioselective halogenation of 4-quinolones using a potassium halide salt in conjunction with PIDA or PIFA. acs.orgacs.org

This method provides efficient access to a variety of C3-halogenated 4-quinolones at room temperature with high regioselectivity and good functional group tolerance. nih.gov For example, the reaction of 2-phenyl-4-quinolone with PIFA and potassium chloride (KCl) in methanol (B129727) proceeds smoothly at ambient temperature, yielding the 3-chloro-2-phenyl-4-quinolone product in 86% yield within 10 minutes. acs.orgnih.gov The process is also suitable for gram-scale synthesis, highlighting its practical utility. nih.govresearchgate.net

Table 2: Hypervalent Iodine(III)-Mediated C3-Halogenation of 2-phenyl-4-quinolone (1a) acs.orgnih.gov

| Iodine(III) Reagent | Halogen Source | Solvent | Temperature | Time | Product | Yield (%) |

| PIFA | KCl | MeOH | Room Temp. | 10 min | 3-chloro-2-phenyl-4-quinolone (2a) | 86 |

| PIDA | KCl | MeOH | Room Temp. | 10 min | 3-chloro-2-phenyl-4-quinolone (2a) | 79 |

| PIFA | KBr | MeOH | Room Temp. | 10 min | 3-bromo-2-phenyl-4-quinolone | 92 |

| PIFA | KI | MeOH | Room Temp. | 10 min | 3-iodo-2-phenyl-4-quinolone | 90 |

Data derived from the reaction of 2-phenyl-4-quinolone as the model substrate. acs.orgnih.gov

Controlling the regioselectivity of C-H functionalization in N-heteroarenes like quinoline is a significant challenge due to the electronic properties of the ring system. nih.gov A recently developed strategy enables the meta-selective halogenation of quinolines through an N-benzyl activation strategy that proceeds via an electrophilic halogen radical addition. nih.govresearcher.life

This method achieves C3- and C6-dihalogenation in quinolines, a selectivity that is typically difficult to obtain. nih.govresearcher.life The protocol's feasibility has been demonstrated through scale-up reactions and the successful bromination of quinoline derivatives containing fragments of biomolecules. nih.gov This dearomatization-rearomatization process provides a versatile platform for a range of meta-selective reactions on azaarenes, including chlorination, bromination, and iodination, without the need for a catalyst. nih.gov

The introduction of fluorine into heterocyclic structures can significantly alter their physicochemical and biological properties. mdpi.com However, selective C–H fluorination is challenging due to the high reactivity of fluorinating agents and the high barrier to C-F bond formation. rwth-aachen.de

Several methods for the direct fluorination of quinolines have been developed. Electrophilic fluorination in acidic media can lead to selective substitution products. researchgate.net For example, using mixtures of elemental fluorine and iodine can achieve selective fluorination of quinoline substrates to yield 2-fluoro-derivatives at room temperature. rsc.org

A more recent approach involves a concerted nucleophilic aromatic substitution strategy that avoids the formation of high-energy intermediates. rwth-aachen.de This method, which can be initiated by light, enables the C4-selective fluorination of quinolines. rwth-aachen.deacs.org The reaction of unsubstituted quinoline under these conditions resulted in a 2:1 ratio of C4 and C2 fluorinated products, favoring the C4 position. The selectivity for C4 can be enhanced by the electronic effects of substituents on the quinoline ring. rwth-aachen.deacs.org

Halogen Introduction via Precursor Functionalization (e.g., conversion of quinolones to chloroquinolines using phosphorus oxychloride)

A classic and widely used method for synthesizing chloroquinolines involves the conversion of quinolone precursors. Quinolones, which can be prepared through various cyclization reactions, possess a hydroxyl group at the C2 or C4 position. iust.ac.ir This hydroxyl group can be readily converted to a chlorine atom using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comresearchgate.net

This transformation is a key step in the synthesis of many biologically active quinolines. For instance, the synthesis of 4-chloro-8-trifluoromethyl-quinoline can be achieved by reacting 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline with phosphorus oxychloride. google.com Similarly, 2-chloroquinoline-3-carbaldehydes can be synthesized from acetanilides using a Vilsmeier reagent, with phosphorus pentachloride acting as the chlorinating agent in place of the more common phosphorus oxychloride. researchgate.net While effective, these traditional methods often employ harsh and toxic reagents, leading to the generation of significant waste, such as phosphoric acid byproducts. globethesis.com

Microwave-Assisted Synthetic Protocols for Halogenated Fluoroquinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation to the synthesis of quinoline derivatives, particularly halogenated systems, has demonstrated significant advantages. mdpi.comorientjchem.org

One of the prominent methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. quimicaorganica.orgresearchgate.net Microwave-enhanced Friedländer synthesis has been successfully employed for the rapid and catalyst-free assembly of diverse halogenated 8-hydroxyquinolines, showing markedly improved yields over traditional oil bath heating. mdpi.com For instance, a comparison of synthesis yields for a library of 8-hydroxyquinolines revealed an average yield of 72% under microwave irradiation, compared to 34% with conventional heating. mdpi.com

A particularly relevant protocol for the synthesis of polychlorinated quinolines involves a one-pot microwave-assisted conversion of aromatic amines with malonic acid in the presence of phosphorus oxychloride (POCl₃). This method has been reported for the synthesis of 2,4-dichloroquinolines, achieving good yields in a matter of seconds under microwave irradiation (e.g., 600 W for 50 seconds). researchgate.net This approach is highly analogous to a potential synthesis of this compound, which would likely start from a corresponding fluoro-substituted aniline.

The key benefits of microwave assistance in these syntheses include rapid and uniform heating of the reaction mixture, which can overcome the limitations of conventional heating, such as long reaction times and the need for high-boiling point solvents. nih.gov Furthermore, microwave irradiation can enhance the regioselectivity of certain reactions, which is crucial when dealing with multi-substituted aromatic precursors. mdpi.com

The following table summarizes representative examples of microwave-assisted synthesis of halogenated quinoline derivatives, highlighting the significant reduction in reaction time and improvement in yields compared to conventional methods.

| Starting Materials | Product | Method | Reaction Time | Yield (%) |

| 2-amino-5-chlorobenzophenone and ethyl acetoacetate | 2-methyl-4-phenyl-6-chloroquinoline-3-carboxylate | Microwave (160 °C) | 5 min | 95 |

| 3-chloro-4-fluoroaniline and N,N-dimethylformamide/POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Microwave | 1 hour | 94 |

| Aniline and malonic acid/POCl₃ | 2,4-dichloroquinoline | Microwave (600 W) | 50 sec | 61 |

| 2-aminoaryl ketones and cyclic ketones | Polysubstituted quinolines | Microwave (160 °C) | 5 min | Excellent |

Green Chemistry and Sustainable Synthetic Routes for Halogenated Quinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com The synthesis of halogenated quinolines, which often involves harsh reagents and solvents in traditional methods, is a prime area for the application of green chemistry principles. nih.gov

Microwave-assisted synthesis, as discussed in the previous section, is itself a cornerstone of green chemistry, offering significant energy savings and often allowing for solvent-free reactions or the use of more environmentally benign solvents. iipseries.org For example, the use of reusable solid acid catalysts like Nafion NR50 in microwave-assisted Friedländer synthesis of polysubstituted quinolines in ethanol (B145695) represents an eco-friendly approach. quimicaorganica.orgrsc.org This method is atom-economic, operationally simple, and avoids the use of hazardous acid catalysts. quimicaorganica.org

Another key aspect of green chemistry is the use of safer and recyclable catalysts. Nanocatalysts have shown promise in the synthesis of quinoline derivatives, offering high efficiency and the potential for recovery and reuse. researchgate.net For instance, nickel nanocatalysts have been used in the Friedländer annulation to produce polysubstituted quinolines under solvent-free conditions, with the catalyst being reusable for up to five cycles. researchgate.net Similarly, the use of ionic liquids as catalysts or reaction media can provide a greener alternative to volatile organic solvents, although their own environmental impact and cost must be carefully considered. nih.gov

The development of one-pot synthesis protocols is another important green strategy, as it reduces the number of reaction steps, minimizes waste from purification of intermediates, and saves time and resources. nih.gov The one-pot microwave-assisted synthesis of 2,4-dichloroquinolines is a clear example of this principle in action. researchgate.net

Key green chemistry approaches applicable to the synthesis of halogenated quinolines are summarized in the table below.

| Green Chemistry Principle | Application in Halogenated Quinoline Synthesis |

| Alternative Energy Sources | Use of microwave irradiation to reduce reaction times and energy consumption. iipseries.org |

| Use of Catalysis | Employment of reusable solid acid catalysts (e.g., Nafion) quimicaorganica.org and nanocatalysts (e.g., nickel nanoparticles) researchgate.net to improve efficiency and reduce waste. |

| Safer Solvents and Auxiliaries | Performing reactions in greener solvents like ethanol or under solvent-free conditions. quimicaorganica.orgresearchgate.net |

| Atom Economy | Designing reactions, such as the Friedländer annulation, that maximize the incorporation of starting materials into the final product. quimicaorganica.org |

| Waste Prevention | Development of one-pot syntheses to minimize intermediate isolation and purification steps. nih.govresearchgate.net |

Considerations for Scale-Up and Industrial Applicability in Quinoline Synthesis

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. mdpi.com Many classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, suffer from drawbacks that limit their industrial applicability, including the use of harsh reagents, high temperatures, and the generation of significant waste. mdpi.comnih.gov

Modern synthetic methodologies, such as those employing microwave irradiation and continuous flow processing, offer promising solutions to these scale-up challenges. Microwave-assisted synthesis, while traditionally used for small-scale reactions, is seeing increasing interest for industrial applications due to its potential for process intensification. researchgate.net The rapid heating and precise temperature control offered by microwave reactors can lead to more consistent product quality and higher throughput. iipseries.org

Continuous flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages for the large-scale production of halogenated quinolines. This technology allows for excellent control over reaction parameters, improved heat and mass transfer, and enhanced safety due to the small reaction volumes at any given time. Flow processes can often be more easily automated and can run for extended periods, leading to higher productivity.

Key considerations for the industrial scale-up of this compound synthesis include:

Raw Material Cost and Availability: The cost and reliable supply of the starting materials, such as the appropriately substituted fluoroaniline, are critical economic factors.

Process Safety: The handling of hazardous reagents like phosphorus oxychloride on a large scale requires stringent safety protocols and specialized equipment. The exothermic nature of many of the reaction steps must also be carefully managed.

Waste Management: The development of processes that minimize waste and allow for the recycling of solvents and catalysts is crucial for both environmental and economic reasons. Green chemistry principles play a vital role in this aspect.

Regulatory Compliance: The synthesis process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and purity of the final product, especially if it is intended for pharmaceutical use.

Process Robustness and Reproducibility: The chosen synthetic route must be robust and reproducible on a large scale to ensure consistent product quality and yield.

The following table outlines a comparison of different synthetic technologies in the context of scaling up halogenated quinoline synthesis.

| Technology | Advantages for Scale-Up | Challenges for Scale-Up |

| Batch Processing | Well-established infrastructure in the chemical industry; flexible for producing multiple products in the same equipment. | Poor heat and mass transfer; potential for thermal runaways; longer reaction times; larger solvent volumes. |

| Microwave-Assisted Synthesis | Rapid reaction rates; improved yields and purity; potential for process intensification. researchgate.netiipseries.org | Scalability can be challenging; requires specialized equipment; potential for localized overheating. |

| Continuous Flow Chemistry | Enhanced safety; excellent process control; improved heat and mass transfer; potential for automation and high throughput. | Higher initial capital investment; potential for clogging with solid materials; requires process re-optimization. |

Elucidation of Reaction Mechanisms and Pathways in Halogenated Quinoline Chemistry

Electrophilic Aromatic Substitution Mechanisms in Quinoline (B57606) Halogenation

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the quinoline scaffold, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts a strong deactivating, electron-withdrawing effect, making the heterocyclic part of the molecule less reactive towards electrophiles. researchgate.netnih.gov Consequently, electrophilic substitution, including halogenation, occurs preferentially on the carbocyclic ring, primarily at the C-5 and C-8 positions. researchgate.netnih.govresearchgate.net

The mechanism proceeds in two principal steps:

Formation of a Sigma Complex (Wheland Intermediate): An electrophile (E⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the position of the attack. Attack at C-5 or C-8 allows the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to more stable resonance structures compared to attack at C-6 or C-7. researchgate.netresearchgate.net

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted quinoline. acs.orgcopernicus.org

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the nitrogen atom of the quinoline ring becomes protonated. eurochlor.org This protonation forms a quinolinium ion, which further deactivates the entire ring system towards electrophilic attack. eurochlor.org Even under these harsh conditions, substitution still favors the C-5 and C-8 positions, although the reaction rates are significantly slower than those for comparable bicyclic aromatic hydrocarbons like naphthalene. eurochlor.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Halogenated Quinoline Ring

The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is particularly pronounced at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively. eurochlor.orgnih.gov The presence of strong electron-withdrawing groups, such as halogens, at these positions further activates the ring for nucleophilic attack. In 2,4-dichloro-7-fluoroquinoline, the chlorine atoms at C-2 and C-4 are prime sites for SNAr reactions. nih.gov

The SNAr mechanism is a two-step process:

Nucleophilic Addition and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion). This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scirp.orgmdpi.comscilit.com The negative charge in this complex is effectively delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates its formation. nih.govscirp.org

Elimination of the Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. scirp.orgoup.com

The reactivity of halogens as leaving groups in SNAr reactions on activated rings often follows the order F > Cl > Br > I. mdpi.comoup.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of more electronegative halogens like fluorine. mdpi.com However, in the context of this compound, the chlorine atoms at the highly activated C-2 and C-4 positions are excellent leaving groups and are more readily substituted than the fluorine atom at C-7 on the less activated carbocyclic ring. eurochlor.org The C-4 position is generally more reactive than the C-2 position in quinolines. nih.gov

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles like this compound. The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states. researchgate.netcopernicus.orgoup.com

The catalytic cycle consists of three fundamental steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (e.g., a chloroquinoline). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of an organopalladium(II) complex. This step is often the rate-determining step of the cycle, particularly for less reactive aryl chlorides. copernicus.orgoup.comacs.org For polyhalogenated substrates like 2,4-dichloroquinoline (B42001), oxidative addition occurs regioselectively. The C-2 position is more susceptible to oxidative addition than the C-4 position due to the electronic influence of the adjacent nitrogen atom. nih.govnih.gov The C-F bond at the 7-position is significantly less reactive and typically remains intact under standard cross-coupling conditions.

Transmetalation: The organopalladium(II) complex then reacts with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound). The organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. researchgate.netacs.org

Reductive Elimination: The two organic groups on the palladium(II) center couple together, forming the new C-C bond and the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. researchgate.netiaea.orgelsevierpure.com

Several named cross-coupling reactions are distinguished by the type of organometallic nucleophile employed in the transmetalation step. These methods allow for the introduction of a wide variety of substituents onto the quinoline core.

| Reaction Name | Organometallic Reagent (Nucleophile) | Key Features |

| Kumada | Grignard Reagent (R-MgX) | Highly reactive nucleophiles; low functional group tolerance. elsevierpure.com |

| Stille | Organostannane (R-SnR'₃) | Tolerates a wide range of functional groups; toxicity of tin byproducts is a drawback. oup.com |

| Negishi | Organozinc (R-ZnX) | High reactivity and good functional group tolerance. researchgate.net |

| Sonogashira | Terminal Alkyne (with Cu(I) co-catalyst) | Forms C(sp²)-C(sp) bonds to synthesize arylalkynes; can often be performed under copper-free conditions. researchgate.net |

| Suzuki | Organoboron (R-B(OH)₂, R-B(OR)₂) | Mild reaction conditions, broad functional group tolerance, and low toxicity of boron reagents. researchgate.netscilit.comacs.org |

| Heck | Alkene | Couples aryl halides with alkenes; the mechanism involves migratory insertion instead of transmetalation. acs.orgscirp.org |

| Hiyama | Organosilane (R-SiR'₃) | Requires activation by a fluoride (B91410) source or base; low toxicity of silicon reagents. |

For a substrate like this compound, these reactions can be performed sequentially. For instance, a Sonogashira coupling can be selectively carried out at the more reactive C-2 position, followed by a Suzuki coupling at the C-4 position, enabling the synthesis of diverse 2,4-disubstituted quinolines. nih.govnih.gov

Intramolecular Cyclization Mechanisms in Quinoline Ring Formation

Many classical methods for synthesizing the quinoline ring system rely on an intramolecular cyclization step, typically an electrophilic attack on an activated aniline (B41778) ring.

Skraup and Doebner-von Miller Syntheses: These related reactions involve the reaction of an aniline with glycerol (B35011) (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acidic conditions. The mechanism involves several stages:

In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form acrolein. elsevierpure.com

The aniline undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound. nih.govelsevierpure.com

The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization, where the electron-rich aniline ring attacks the protonated carbonyl group. elsevierpure.com

Subsequent dehydration yields a dihydroquinoline intermediate.

Finally, an oxidizing agent (often nitrobenzene (B124822) in the Skraup synthesis) aromatizes the dihydroquinoline to the final quinoline product. elsevierpure.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). oup.com The mechanism can proceed via two pathways depending on whether the initial step is an aldol-type condensation or the formation of a Schiff base. In both pathways, the key ring-closing step is an intramolecular cyclization followed by dehydration to form the quinoline ring. copernicus.orgoup.comiaea.org

Combes Synthesis: This reaction uses an aniline and a β-diketone under acidic conditions. researchgate.netresearchgate.net The initial step is the formation of an enamine intermediate from the aniline and one of the ketone groups. The key cyclization step is the acid-catalyzed intramolecular electrophilic attack of the aniline ring on the second, protonated carbonyl group, followed by dehydration to yield the quinoline. researchgate.netnih.gov

Catalyst-Controlled Selectivity and Reaction Pathways in Quinoline Synthesis

Catalysts play a crucial role in controlling the reaction pathways and selectivity in quinoline synthesis.

Acid Catalysis: In classical syntheses like the Skraup, Doebner-von Miller, and Combes reactions, strong Brønsted acids (e.g., H₂SO₄) are essential. researchgate.net The acid serves multiple purposes: it catalyzes the dehydration of glycerol to acrolein (in the Skraup synthesis), protonates carbonyl groups to increase their electrophilicity for the key intramolecular cyclization step, and catalyzes the final dehydration steps to form the aromatic ring. nih.govelsevierpure.com Lewis acids are also used to catalyze these cyclizations.

Catalysis in the Friedländer Synthesis: The Friedländer reaction can be catalyzed by either acids or bases. iaea.org The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used. Modern variations employ a wide range of catalysts, including Lewis acids (e.g., In(OTf)₃), iodine, and ionic liquids, to achieve higher yields and milder reaction conditions. scirp.orgacs.org

Metal-Catalyzed Pathways: Modern synthetic methods often employ transition metal catalysts to construct the quinoline ring under milder conditions. For instance, various quinoline syntheses have been developed based on palladium, copper, gold, or iridium catalysis. nih.gov One important strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. eurochlor.orgnih.gov In these reactions, a metal catalyst or an electrophile (like I₂) activates the alkyne toward intramolecular attack by the aniline ring, leading to a 6-endo-dig cyclization to form the quinoline core. acs.orgnih.gov These catalyst-controlled pathways offer excellent functional group tolerance and control over regioselectivity. nih.gov

Degradation Mechanisms of Halogenated Aromatic Compounds (General Considerations)

Halogenated aromatic compounds are often persistent environmental pollutants due to the stability of the aromatic ring and the strength of the carbon-halogen bonds. Their degradation can occur through several biotic (microbial) and abiotic mechanisms. nih.govnih.gov

Microbial Degradation: Microorganisms have evolved various enzymatic pathways to break down these compounds.

Reductive Dehalogenation: Under anaerobic conditions, the halogenated compound can act as an electron acceptor. nih.gov In a process known as halorespiration, a halogen substituent is replaced by a hydrogen atom. eurochlor.orgnih.gov This is a key initial step in the degradation of highly chlorinated compounds.

Oxidative Degradation: Under aerobic conditions, bacteria utilize oxygenase enzymes to attack the aromatic ring. nih.gov Dioxygenases incorporate two hydroxyl groups into the ring, forming a diol intermediate (e.g., a halocatechol). nih.gov This hydroxylation destabilizes the aromatic ring, making it susceptible to cleavage by other enzymes, eventually leading to mineralization into CO₂ and water. Dehalogenation can occur either before or after ring cleavage. nih.gov

Hydrolytic Dehalogenation: Some enzymes can replace a halogen with a hydroxyl group via hydrolysis. eurochlor.org

Abiotic Degradation:

Photodegradation: Ultraviolet (UV) radiation from sunlight can provide the energy to break C-X bonds, particularly C-Cl and C-Br bonds. This can occur through direct photolysis or via indirect mechanisms involving photosensitizing species in the environment. copernicus.org This process can lead to reductive dehalogenation or other transformations.

Chemical Oxidation/Reduction: Advanced oxidation processes (AOPs) generate highly reactive species like hydroxyl radicals (•OH) that can attack and degrade halogenated aromatics. Conversely, strong chemical reductants can also achieve dehalogenation. researchgate.net

The stability and degradation pathway of a specific compound like this compound would depend on the relative strengths of its C-Cl and C-F bonds and the specific environmental conditions. The C-F bond is significantly stronger than the C-Cl bond, making it much more resistant to cleavage by most degradation mechanisms. Therefore, degradation would likely be initiated by the removal of the chlorine atoms.

Derivatization and Functionalization Strategies for 2,4 Dichloro 7 Fluoroquinoline

Selective Halogen Exchange Reactions on the Quinoline (B57606) Scaffold

Selective halogen exchange reactions are a fundamental strategy for modifying the reactivity of the 2,4-dichloro-7-fluoroquinoline core. The chlorine atoms at the C-2 and C-4 positions exhibit different levels of reactivity towards nucleophiles, which can be exploited for selective substitution. Generally, the C-4 chloro group is more susceptible to nucleophilic attack than the C-2 chloro group. This is attributed to the electronic influence of the quinoline nitrogen, which activates the C-4 position.

This differential reactivity allows for a stepwise functionalization approach. For instance, a milder nucleophile or reaction condition can be employed to selectively replace the C-4 chlorine, leaving the C-2 chlorine intact for a subsequent, different transformation. Conversely, harsher conditions might be required to substitute the C-2 chlorine. This selectivity is crucial for the controlled synthesis of disubstituted quinoline derivatives with distinct functionalities at the C-2 and C-4 positions.

Cross-Coupling Chemistry for Selective C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds on the this compound nucleus. These reactions offer a versatile and efficient means to introduce a wide array of substituents, including aryl, alkyl, amino, and alkoxy groups.

The regioselectivity of cross-coupling reactions on dihalogenated quinolines is a well-established principle that can be applied to the this compound system. Studies on the closely related 2,4-dichloroquinoline (B42001) have demonstrated that palladium-catalyzed reactions can be directed to either the C-2 or C-4 position with high selectivity. beilstein-journals.orgbeilstein-journals.org

For instance, Sonogashira coupling, a palladium-copper co-catalyzed reaction, has been shown to selectively introduce alkynyl groups at the C-2 position of 2,4-dichloroquinoline. beilstein-journals.org This selectivity is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the C-2 chloro group. beilstein-journals.org Following the initial alkynylation at C-2, the remaining chloro group at C-4 can then undergo a subsequent Suzuki coupling reaction to introduce an aryl group, leading to the formation of 2-alkynyl-4-arylquinolines. beilstein-journals.orgbeilstein-journals.org This stepwise approach allows for the controlled and regioselective synthesis of disubstituted quinolines.

The following table summarizes the regioselective C-2 alkynylation of 2,4-dichloroquinoline, which serves as a model for the expected reactivity of this compound.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline | 88 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 85 |

| 3 | 3-Phenylprop-2-yn-1-ol | 3-Phenyl-1-(4-chloroquinolin-2-yl)prop-2-yn-1-ol | 90 |

| 4 | Prop-2-yn-1-ol | 1-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | 92 |

Data adapted from a study on 2,4-dichloroquinoline. beilstein-journals.org

Similarly, Suzuki and other palladium-catalyzed cross-coupling reactions can be employed for the regioselective arylation of the this compound nucleus. The choice of catalyst, ligands, and reaction conditions can influence the site of arylation, providing a powerful tool for the synthesis of a diverse range of functionalized quinoline derivatives.

Nucleophilic Substitution of Halogen Atoms by Diverse Nucleophiles (e.g., amines, alkoxides)

Nucleophilic aromatic substitution (SNAr) is a widely used method for the functionalization of halogenated quinolines. The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles on the carbon atoms bearing the halogen substituents. In the case of this compound, both the C-2 and C-4 chloro groups can be displaced by a variety of nucleophiles, including amines and alkoxides.

Regioselective Metalation Strategies for Directed Functionalization (e.g., utilizing mixed lithium-magnesium reagents)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the nitrogen atom of the quinoline ring and the halogen substituents can act as directing groups for metalation. The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven to be highly effective for the regioselective deprotonation of various heterocycles. researchgate.netnih.govdntb.gov.ua

For the 7-chloroquinoline (B30040) scaffold, it has been demonstrated that both the C-4 and C-8 positions can be successfully magnesiated using these mixed reagents, followed by trapping with various electrophiles. researchgate.net This suggests that for this compound, regioselective metalation could be achieved at positions adjacent to the existing functional groups. The precise site of metalation would likely be influenced by a combination of factors, including the specific reagent used, the reaction conditions, and the directing ability of the nitrogen and halogen atoms. Computational calculations of proton acidity (pKa) can help in predicting the most likely site of deprotonation. researchgate.net This strategy opens up avenues for introducing a wide range of functional groups at specific positions on the quinoline ring that are not accessible through other methods.

Introduction of Ancillary Heterocyclic Moieties (e.g., oxadiazole, tetrazole rings)

The introduction of additional heterocyclic rings, such as oxadiazoles (B1248032) and tetrazoles, onto the this compound core can significantly enhance its biological activity. nih.gov These heterocyclic moieties can act as bioisosteres for other functional groups and can participate in key interactions with biological targets.

The synthesis of these derivatives typically involves a multi-step sequence. First, one of the chloro groups on the quinoline ring, usually the more reactive C-4 chloro, is converted to a precursor functional group. For example, displacement of the chlorine with cyanide would yield a nitrile, which can then be converted to an amidoxime (B1450833). The amidoxime can subsequently be cyclized with various reagents to form a 1,2,4-oxadiazole (B8745197) ring. nih.govrjptonline.org

Similarly, a nitrile intermediate can be treated with sodium azide (B81097) to form a tetrazole ring. nih.gov Alternatively, a carboxylic acid group, which could be introduced via hydrolysis of a nitrile or through other synthetic routes, can be converted to an acyl hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles. nih.gov These synthetic strategies provide a versatile platform for the creation of novel and complex quinoline-based compounds with diverse pharmacological profiles.

Computational Chemistry Approaches in Research on 2,4 Dichloro 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org For 2,4-dichloro-7-fluoroquinoline, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

The process begins with building an initial model of the molecule. Then, a DFT method, such as the widely used B3LYP functional, is combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. tandfonline.comresearchgate.net The calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. scirp.org This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar quinoline (B57606) structures have shown excellent agreement with experimental data from X-ray crystallography. scirp.org

Beyond just geometry, these calculations reveal the electronic landscape of the molecule. Properties such as the molecular dipole moment, rotational constants, and the distribution of electron density can be accurately computed. scirp.orgtandfonline.com This information is fundamental, as the electronic structure dictates the molecule's reactivity and physical properties.

| Parameter | Description | Typical Computational Output for a Quinoline Derivative |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths (in Å) and bond angles (in degrees). |

| Dipole Moment | A measure of the overall polarity of the molecule. | A vector quantity with magnitude in Debye (D). For quinoline, it is ~2.0 D. scirp.org |

| Rotational Constants | Values related to the molecule's moments of inertia. | Given in GHz, useful for interpreting microwave spectroscopy data. tandfonline.com |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Calculated values (in cm⁻¹) can be compared with experimental IR and Raman spectra to confirm the structure. scirp.org |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. youtube.comyoutube.com

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. rsc.org

HOMO Energy (EHOMO): Relates to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a better electron donor.

LUMO Energy (ELUMO): Relates to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgsapub.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. rsc.org

Analysis of the orbital distributions shows where the electrons are most likely to be donated from (the location of the HOMO) and where they are likely to be accepted (the location of the LUMO), which is crucial for predicting how the molecule will interact with other reagents. semanticscholar.org

| Property | Definition | Implication for Reactivity | Typical Calculated Values (eV) for Substituted Quinolines |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger nucleophilicity. | -6.0 to -7.0 scirp.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electrophilicity. | -1.5 to -2.5 scirp.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher reactivity and polarizability. researchgate.net | 3.5 to 5.0 rsc.orgscirp.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of resistance to charge transfer. Hard molecules have a large gap. sapub.org | ~1.7 to 2.5 |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. sapub.org | ~0.2 to 0.3 |

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry allows researchers to explore the detailed mechanism of a chemical reaction, providing a step-by-step map of how reactants are converted into products. mdpi.com For this compound, this involves using DFT to calculate the potential energy surface for a given reaction, such as a nucleophilic aromatic substitution.

This process involves identifying and calculating the energies of all relevant species along the reaction coordinate, including:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable, but often short-lived, molecules formed during the reaction.

Transition States (TS): The highest energy point on the reaction pathway between two species (e.g., reactant and intermediate). This is not a stable molecule but a fleeting arrangement of atoms.

By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. This value is critical as it dictates the reaction rate. A higher activation energy barrier corresponds to a slower reaction. These theoretical investigations can validate proposed mechanisms or suggest new, unexpected pathways. mdpi.com

Prediction of Regioselectivity and Reactivity in Functionalization Reactions

The this compound ring has multiple potential sites for reaction. Predicting which site is most likely to react—a property known as regioselectivity—is a key challenge that computational methods can address. The two chlorine atoms at positions C2 and C4 are leaving groups for nucleophilic substitution, and the various C-H bonds are sites for functionalization.

Studies on analogous compounds, such as 2,4,7-trichloroquinazoline, have shown that palladium-catalyzed cross-coupling reactions occur with high regioselectivity. nih.gov The C4 position is the most electrophilic and reactive, followed by the C2 position, and finally the C7 position. This selectivity is attributed to the electronic influence of the ring nitrogen.

Computational methods can predict this reactivity hierarchy by:

Analyzing Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density on the molecule's surface. Regions with a positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, while regions with a negative potential (red) are electron-rich and prone to electrophilic attack.

Calculating Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, indicating electrophilic (more positive) and nucleophilic (more negative) centers.

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, identifying the most electrophilic and nucleophilic sites in the molecule.

These predictive tools are invaluable for designing synthetic routes, as they can help chemists choose the right reaction conditions to target a specific position on the quinoline core, minimizing the formation of unwanted side products. rsc.org

Molecular Docking and Binding Energy Calculations (Conceptual Framework for Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to drug discovery for evaluating how a compound like this compound might interact with a biological target. nih.gov

The process involves:

Preparation: Obtaining the 3D structures of the protein receptor (often from a database like the Protein Data Bank) and the ligand (optimized using methods like DFT).

Docking Simulation: A scoring algorithm places the ligand in various positions and conformations within the protein's active site and calculates a "docking score" for each pose. nih.gov This score estimates the binding affinity, with more negative values typically indicating a stronger interaction.

Analysis: The best-scoring poses are analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. orientjchem.org

Binding energy calculations, using more rigorous but computationally expensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can then be performed to refine the estimate of binding affinity. These studies provide a conceptual framework for understanding how structural modifications to the quinoline scaffold might enhance or diminish its binding to a target protein. rsc.org

| Docking Parameter | Description | Significance in Ligand-Target Interaction |

| Docking Score | A numerical value estimating the binding affinity. | A lower (more negative) score generally suggests a more favorable binding interaction. nih.gov |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the active site. | Reveals how the ligand fits within the binding pocket. |

| Hydrogen Bonds | Non-covalent bonds between a hydrogen atom and an electronegative atom (O, N). | Key interactions that provide specificity and stability to the complex. orientjchem.org |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Important for burying the ligand in the nonpolar regions of the active site. |

| Binding Energy | A calculated value representing the strength of the interaction in kcal/mol. | Provides a more quantitative estimate of the binding affinity. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe the motion and conformational flexibility of the system. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations can be used to:

Assess Conformational Stability: When docked into a protein, an MD simulation can verify if the predicted binding pose is stable over time (e.g., over a 100 ns simulation). mdpi.com The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions.

Explore the Conformational Landscape: For flexible molecules, MD can sample different low-energy conformations, providing a more complete picture of the molecule's shape and flexibility in solution or within a binding site. nih.gov

Analyze Dynamic Interactions: MD simulations reveal how interactions like hydrogen bonds fluctuate, break, and reform over time, providing a dynamic view of the binding event. Key metrics analyzed include the Root Mean Square Fluctuation (RMSF) of protein residues and the Solvent Accessible Surface Area (SASA). mdpi.com

In Silico Studies for Structure-Property Relationships (excluding ADME specifics)

In silico studies are used to establish Quantitative Structure-Property Relationships (QSPR), which are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov For this compound and its hypothetical analogues, QSPR models can be developed to predict various properties without the need for laboratory experiments.

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related quinoline compounds. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area). nih.gov

Quantum chemical descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, polarizability). nih.gov

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that links a set of descriptors to a specific property of interest (e.g., melting point, solubility, or binding affinity to a receptor).

Prediction: Once a reliable model is built, it can be used to predict the properties of new, unsynthesized quinoline derivatives, guiding the design of molecules with desired characteristics. mdpi.com

These in silico models accelerate the discovery process by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Advanced Spectroscopic Characterization Methodologies for Halogenated Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear NMR, particularly ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2,4-Dichloro-7-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Protons on the benzene (B151609) ring portion of the quinoline will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens. Carbons bonded directly to chlorine and fluorine will show characteristic shifts, and the fluorine substitution will also induce C-F coupling, which can be observed in the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom at the 7-position. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment, making it a valuable probe for structural and conformational studies. Coupling between the ¹⁹F nucleus and neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide crucial connectivity information.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on the analysis of similar halogenated quinoline structures. Actual experimental values may vary.

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

| ¹H NMR | H-3 | ~7.5 | Singlet |

| H-5 | ~8.0 | Doublet of doublets | |

| H-6 | ~7.4 | Triplet of doublets | |

| H-8 | ~7.8 | Doublet of doublets | |

| ¹³C NMR | C-2 | ~150 | |

| C-4 | ~145 | ||

| C-7 | ~160 (¹JCF ~250 Hz) | ||

| Other Aromatic C | 120-140 | C-F couplings | |

| ¹⁹F NMR | F-7 | -110 to -120 | Couplings to H-6 and H-8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key expected vibrational bands include:

C=N and C=C stretching vibrations: These will appear in the 1650-1450 cm⁻¹ region and are characteristic of the quinoline ring system.

C-H stretching vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹.

C-Cl stretching vibrations: These typically appear in the 800-600 cm⁻¹ region.

C-F stretching vibrations: A strong band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region.

Aromatic ring bending vibrations: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 2: Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Anticipated Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1650-1450 | IR, Raman |

| C-F Stretch | 1250-1000 | IR (Strong) |

| C-Cl Stretch | 800-600 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 900-675 | IR |

High-Resolution Mass Spectrometry (HRMS, GC-MS, MALDI-TOF-MS, EI-MS) for Molecular Formula and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₉H₄Cl₂FN. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Electron Ionization Mass Spectrometry (EI-MS) would provide information about the fragmentation pattern of the molecule, which can aid in structural confirmation. Common fragmentation pathways for halogenated quinolines may involve the loss of chlorine or fluorine atoms, as well as the cleavage of the quinoline ring system. Gas Chromatography-Mass Spectrometry (GC-MS) could be used for the analysis of volatile derivatives or for separation from a mixture.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z Values (for major ions) |

| HRMS | Elemental Composition | M⁺: 214.9699 (calculated for C₉H₄³⁵Cl₂FN) |

| EI-MS | Fragmentation Pattern | M⁺, [M-Cl]⁺, [M-HCl]⁺, fragments from ring cleavage |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the quinoline aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents. The halogen atoms, with their inductive and mesomeric effects, will cause shifts in the absorption maxima compared to the parent quinoline molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound Note: Predictions based on the UV-Vis spectra of similar chloro- and fluoro-substituted quinolines.

| Solvent | Predicted λmax (nm) | Transition Type |

| Ethanol (B145695) | ~230, ~280, ~320 | π → π |

| Hexane | ~225, ~275, ~315 | π → π |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, the crystal structure of the closely related compound, 2,4-Dichloro-7-fluoroquinazoline, has been reported. wikipedia.org

The study of 2,4-Dichloro-7-fluoroquinazoline reveals a planar molecule with specific bond lengths and angles characteristic of the quinazoline (B50416) ring system. wikipedia.org It is anticipated that this compound would also adopt a largely planar conformation in the solid state. X-ray diffraction analysis would definitively establish the molecular geometry and packing in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.

Table 5: Crystallographic Data for the Related Compound 2,4-Dichloro-7-fluoroquinazoline wikipedia.org

| Parameter | Value |

| Molecular Formula | C₈H₃Cl₂FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

Spectroscopic Techniques for Conformer Detection and Assignment

For flexible molecules, different conformations may exist in equilibrium. While this compound is a relatively rigid molecule, some degree of conformational flexibility might arise from slight puckering of the ring or rotation of substituents under certain conditions. Spectroscopic techniques, particularly variable-temperature NMR, can be employed to study conformational dynamics. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different conformers. Computational modeling, in conjunction with experimental spectroscopic data, is often used to assign specific spectral features to different conformers. For halogenated quinolines, the study of conformers is important as different spatial arrangements can influence their biological activity and material properties.

Structure Activity Relationship Sar Studies of Halogenated Quinoline Derivatives

Influence of Halogen Position and Substitution Patterns on Chemical Reactivity and Molecular Recognition

The position and nature of halogen substituents on the quinoline (B57606) ring profoundly influence the molecule's chemical reactivity, particularly its susceptibility to nucleophilic substitution. In 2,4-Dichloro-7-fluoroquinoline, the chlorine atoms at the C2 and C4 positions are significantly more reactive than the fluorine atom at the C7 position. The C2 and C4 positions are electronically deficient due to their proximity to the ring nitrogen, making them susceptible to nucleophilic attack. iust.ac.ir

Studies on analogous 2,4-dichloro-heterocycles, such as 2,4-dichloroquinazoline, demonstrate a clear regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more reactive and will undergo substitution under milder conditions, while substitution at the C2 position often requires harsher conditions like higher temperatures. stackexchange.comnih.gov This differential reactivity allows for sequential and site-selective functionalization of the quinoline core. For instance, treatment with a nucleophile under mild conditions can lead to selective substitution at C4, leaving the C2-chloro group available for subsequent modification. stackexchange.com In contrast, the C7-fluoro substituent, located on the benzenoid ring, is much less activated towards nucleophilic substitution and generally remains intact during these transformations. chemicalforums.com

The substitution pattern also governs molecular recognition through non-covalent interactions. Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, a directional interaction between the electropositive region on a halogen atom (the σ-hole) and a nucleophile. beilstein-journals.orgrsc.org These interactions can play a significant role in the binding of a molecule to its biological target. For example, crystal structure analyses of N-(2-halophenyl)quinolin-2-one derivatives have revealed the formation of polymeric structures through intermolecular halogen–π interactions. beilstein-journals.org The specific nature of these interactions can be influenced by the chirality of the molecules involved. beilstein-journals.org The fluorine atom at the C7 position, while a weaker halogen bond donor, can still influence molecular conformation and interactions through steric and electronic effects.

| Position | Halogen | Relative Reactivity toward Nucleophiles | Governing Factors |

|---|---|---|---|

| C4 | Chlorine | High | Activation by adjacent ring nitrogen (γ-position) |

| C2 | Chlorine | Moderate to High | Activation by adjacent ring nitrogen (α-position) |

| C7 | Fluorine | Very Low | Located on the less activated benzenoid ring |

Stereochemical Aspects and Conformational Analysis in SAR Elucidation

While the this compound core is planar, the introduction of non-planar or chiral substituents during its derivatization introduces critical stereochemical considerations. The three-dimensional arrangement of atoms is paramount for molecular recognition by biological targets such as enzymes and receptors. The elucidation of SAR, therefore, requires a thorough conformational analysis.

When substituents are introduced, particularly at the C2 and C4 positions, rotation around single bonds can lead to different stable conformations, or conformers. The energetic barrier to this rotation determines the conformational flexibility of the molecule. In some cases, if the steric hindrance is large enough, rotation around a C-N or C-C single bond can be so restricted that it gives rise to atropisomers—stereoisomers that can be isolated. beilstein-journals.org

The study of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives has shown how chirality can influence crystal packing through different types of halogen–π interactions. beilstein-journals.org Such detailed structural knowledge is invaluable for understanding how a molecule will fit into a binding pocket. Dynamic NMR spectroscopy is a powerful technique used to study the conformational dynamics of molecules in solution, providing insights into the energy barriers between different conformations. wiley.com Understanding these stereochemical and conformational factors is essential for designing derivatives that can adopt the optimal orientation for interacting with a biological target.

Principles of Rational Design for Quinoline Core Modifications

The this compound scaffold is a versatile template for rational drug design, a process that leverages SAR to create molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.govbenthamscience.com The differential reactivity of the halogenated positions is a key tool in this process.

Key principles for its modification include:

Site-Selective Functionalization : As noted, the higher reactivity of the C4-chloro group allows for its selective replacement, followed by modification at the C2 position under different reaction conditions. stackexchange.commdpi.com This enables the systematic synthesis of libraries of analogs with diverse substituents at these positions to probe the SAR.

Bioisosteric Replacement : The chlorine and fluorine atoms can be replaced with other functional groups (bioisosteres) that have similar steric or electronic properties but can lead to improved biological activity or metabolic stability. For example, introducing groups that block sites of metabolism can enhance a compound's duration of action. benthamscience.comresearchgate.net

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational modeling and quantum mechanics calculations can be used to design modifications that optimize interactions with the target's binding site. benthamscience.commanchester.ac.uk This can involve analyzing close contacts between the quinoline derivative and the target to guide the design of new compounds with modulated activity. researchgate.net

Privileged Structure Optimization : The quinoline ring is considered a "privileged structure" because it can serve as a high-affinity ligand for a range of biological targets. nih.gov Rational design often involves decorating this core with various side chains to direct its activity toward a specific target and fine-tune its pharmacological profile. researchgate.net

Modulatory Effects of Peripheral Substituents on Quinoline Core Properties

The existing substituents on this compound—the two chlorine atoms and the fluorine atom—already modulate the core electronic and physicochemical properties of the quinoline ring. Halogens are electron-withdrawing groups, which reduces the basicity of the quinoline nitrogen and influences the electron density distribution across the entire ring system. rsc.org This, in turn, affects the molecule's reactivity and its potential to form non-covalent interactions.

When new peripheral substituents are introduced, they further modulate these properties: